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Compound of Interest

Compound Name: 2-Bromolysergic Acid

Cat. No.: B15290456 Get Quote

For researchers, scientists, and drug development professionals, understanding the off-target

binding profile of a compound is paramount for predicting potential side effects and ensuring

therapeutic safety. This guide provides a comparative analysis of the off-target binding profile of

2-Bromolysergic Acid (2-Br-LSD), a non-hallucinogenic psychoplastogen, against its well-

known analog, lysergic acid diethylamide (LSD), and the ergoline derivative, Lisuride.

This objective comparison, supported by experimental data, highlights the distinct selectivity of

2-Br-LSD and its potential advantages in a therapeutic context. All quantitative data is

summarized for clear comparison, and detailed experimental methodologies are provided for

key assays.

Comparative Off-Target Binding Affinity
The following table summarizes the binding affinities (Ki, nM) of 2-Br-LSD, LSD, and Lisuride

for a range of serotonin (5-HT) and dopamine (D) receptors. Lower Ki values indicate higher

binding affinity. It is important to note that the data has been compiled from various sources

and, while efforts have been made to use comparable methodologies, direct comparisons

should be interpreted with caution due to potential variations in experimental conditions.
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Receptor
2-Br-LSD (Ki,
nM)

LSD (Ki, nM)
Lisuride (Ki,
nM)

Functional
Activity of 2-
Br-LSD

Serotonin

Receptors

5-HT1A - 2 - 6[1] 0.5[2] Potent Agonist[1]

5-HT1B - - - Potent Agonist[1]

5-HT1D - - - Potent Agonist[1]

5-HT2A 0.48[3] 2 - 6[1] - Partial Agonist[4]

5-HT2B 8.56[3] - -
No Agonism /

Antagonist[5]

5-HT2C 7.14[3] - - Partial Agonist

5-HT6 17.1[3] - - Potent Agonist[1]

5-HT7 30.0[3] - - Partial Agonist

Dopamine

Receptors

D2 - - 2.0[2] Potent Agonist[1]

D4 - - - Potent Agonist[1]

Data for 2-Br-LSD Ki values are from limited sources. Much of the characterization has been

through functional assays. LSD is known to be a non-selective agonist at a wide range of 5-HT,

dopamine, and adrenergic receptors.[6] Lisuride is a potent dopamine D2 receptor agonist and

also interacts with various serotonin and histamine receptors.[7]

A key finding is that 2-Br-LSD lacks agonist activity at the 5-HT2B receptor, a significant

advantage as activation of this receptor has been linked to cardiac valvulopathy.[4] In contrast,

the activity of LSD at the 5-HT2B receptor is a subject of ongoing research. Lisuride exhibits

antagonist properties at the 5-HT2B receptor.[7]
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Comparative Functional Activity at the 5-HT2A
Receptor
The 5-HT2A receptor is the primary target for the psychedelic effects of LSD. The table below

compares the functional activity of the three compounds at this receptor, focusing on Gq-

mediated signaling (associated with psychedelic effects) and β-arrestin 2 recruitment.

Compound
miniGαq Recruitment
(Emax % of LSD)

β-arrestin 2 Recruitment
(Emax % of LSD)

2-Br-LSD 23.5%[1] 47.7%[1]

LSD 100% (Reference) 100% (Reference)

Lisuride 15%[1] 52%[1]

2-Br-LSD demonstrates significantly lower efficacy in activating the Gq pathway compared to

LSD, which is consistent with its non-hallucinogenic profile.[1] It also shows weak recruitment

of β-arrestin 2, which may reduce the potential for receptor desensitization and tolerance.[5]

Lisuride also shows very low efficacy at the Gq pathway and acts as a partial agonist for β-

arrestin 2 recruitment.[1]

Experimental Protocols
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific

receptor.

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand

from its receptor.

Materials:

Cell membranes or tissue homogenates expressing the receptor of interest.

Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors).
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Unlabeled test compounds (2-Br-LSD, LSD, Lisuride).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

96-well microplates.

Glass fiber filters.

Scintillation fluid.

Scintillation counter.

Procedure:

A constant concentration of the radiolabeled ligand and varying concentrations of the

unlabeled test compound are added to the wells of a microplate.

The reaction is initiated by the addition of the membrane or tissue homogenate preparation.

The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow

binding to reach equilibrium.

The incubation is terminated by rapid filtration through glass fiber filters, which traps the

receptor-bound radioligand.

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

The radioactivity retained on the filters is measured using a scintillation counter.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined.

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow
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Caption: 5-HT2A Receptor Gq Signaling Pathway.
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Caption: 5-HT2A Receptor β-Arrestin 2 Pathway.
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Caption: Off-Target Binding Assessment Workflow.

Conclusion
The off-target binding profile of 2-Bromolysergic Acid reveals a compound with greater

selectivity compared to LSD and a distinct profile from Lisuride. Its lack of agonism at the 5-

HT2B receptor and its biased partial agonism at the 5-HT2A receptor, favoring pathways other

than the Gq-mediated signaling associated with hallucinogenic effects, underscore its potential

as a safer therapeutic agent. This comparative guide provides a foundational understanding for

researchers and drug developers exploring the therapeutic potential of non-hallucinogenic

psychoplastogens. Further comprehensive screening of 2-Br-LSD against a wider panel of
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receptors, ion channels, and enzymes will be crucial for a complete preclinical safety

assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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